An In-Depth Technical Guide to 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid: Synthesis, Properties, and Applications
Introduction: Unveiling a Versatile Chemical Intermediate
4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is an aromatic keto-carboxylic acid. While not extensively documented as a commercial product, its structure represents a valuable scaffold in synthetic organic chemistry. As a derivative of 4-aryl-4-oxobutanoic acid, it serves as a potent precursor for the synthesis of more complex molecules, particularly heterocyclic systems of interest in medicinal chemistry and drug development.[1] The strategic placement of the chloro and methoxy substituents on the phenyl ring modifies the electronic properties and reactivity of the molecule, offering a nuanced building block for targeted molecular design. This guide provides a comprehensive overview of its synthesis, predicted physicochemical and spectroscopic properties, and potential applications, with a focus on providing researchers and drug development professionals with actionable, field-proven insights.
Physicochemical and Structural Properties
Table 1: Calculated and Estimated Physicochemical Properties
| Property | Value (Estimated/Calculated) | Basis for Estimation/Calculation |
| IUPAC Name | 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid | Nomenclature rules |
| Molecular Formula | C₁₁H₁₁ClO₄ | Elemental composition |
| Molecular Weight | 242.66 g/mol | Based on molecular formula |
| Appearance | White to off-white solid | Analogy with similar 4-aryl-4-oxobutanoic acids[2] |
| Melting Point | 135-145 °C | Higher than 4-(4-methylphenyl)-4-oxobutanoic acid (129 °C) due to increased molecular weight and polarity from chloro and methoxy groups.[2] |
| Solubility | Insoluble in water; Soluble in organic solvents like methanol, ethanol, and dichloromethane. | Analogy with similar 4-aryl-4-oxobutanoic acids[2] |
| pKa | ~4.5 | Similar to other butyric acid derivatives[4] |
Synthesis via Friedel-Crafts Acylation: A Detailed Protocol
The most direct and industrially scalable route to synthesize 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is the Friedel-Crafts acylation of 3-chloroanisole with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[2][5]
Causality of Experimental Design
The choice of 3-chloroanisole as the starting material is dictated by the desired substitution pattern of the final product. The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[5][6][7] The methoxy group (-OCH₃) is a strongly activating, ortho-, para- directing group, while the chloro group (-Cl) is a deactivating, yet also ortho-, para- directing group. In 3-chloroanisole, the powerful activating effect of the methoxy group will dominate, directing the incoming acylium ion primarily to the positions ortho and para to it. The primary site of acylation is expected to be the C4 position (para to the methoxy group and ortho to the chloro group), leading to the desired product.
Caption: Synthesis workflow for 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid.
Step-by-Step Experimental Protocol
Materials:
-
3-Chloroanisole
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, add anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.
-
Acylium Ion Formation: In a separate beaker, dissolve succinic anhydride (1.0 eq) in anhydrous dichloromethane. Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C. The formation of the reactive acylium ion complex will occur.[8]
-
Electrophilic Substitution: To the reaction mixture, add 3-chloroanisole (1.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains between 0-5 °C. The reaction is highly exothermic.[9]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours to ensure complete conversion.
-
Work-up and Quenching: Cautiously pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes and precipitate the crude product.
-
Product Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Potential Applications in Drug Development
4-Aryl-4-oxobutanoic acids are versatile intermediates, most notably in the synthesis of pyridazinone derivatives.[10][11] Pyridazinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[10][12]
The synthesis involves the condensation of the 4-oxo-acid with a hydrazine derivative, leading to the formation of the pyridazinone ring.
Caption: Application of the title compound in pyridazinone synthesis.
The specific substituents on the phenyl ring of the pyridazinone, derived from the starting 4-oxo-acid, are crucial for modulating its biological activity. Therefore, 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is a key starting material for novel pyridazinone-based drug candidates.
Analytical Characterization
The structure of the synthesized 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid can be confirmed by standard spectroscopic methods.[1]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (3H) exhibiting complex splitting patterns. - Methoxy group singlet (~3.9 ppm). - Two methylene triplets in the butyric acid chain (~2.8 and ~3.2 ppm). - Carboxylic acid proton singlet (broad, >10 ppm). |
| ¹³C NMR | - Carbonyl carbons for the ketone (~198 ppm) and carboxylic acid (~178 ppm). - Aromatic carbons (6 signals). - Methoxy carbon (~56 ppm). - Methylene carbons (~28 and ~33 ppm). |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).[13] - Sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).[14] - Sharp C=O stretch from the ketone (~1680 cm⁻¹).[14] - C-O stretching from the methoxy group (~1250 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight. - Characteristic fragmentation patterns including loss of H₂O, COOH, and cleavage of the butyric acid chain.[15] |
Safety and Handling
The synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Aluminum chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a dry environment.[9]
-
3-Chloroanisole: Irritant. Avoid inhalation and contact with skin.
-
Succinic anhydride: Can cause skin and eye irritation.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.
-
Concentrated Hydrochloric Acid (HCl): Highly corrosive.
Conclusion
4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, while not a widely cataloged chemical, represents a strategically important intermediate for synthetic and medicinal chemists. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The true value of this compound lies in its potential as a precursor to novel heterocyclic compounds, such as pyridazinones, which are a rich source of pharmacologically active molecules. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this versatile building block in their drug discovery and development endeavors.
References
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
Arabian Journal of Chemistry. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. [Link]
-
Khan Academy. Friedel-Crafts acylation. [Link]
-
PubMed. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. Mass spectrum of 4-oxooctanoic acid with m / z 73, the typical fragmentation peak of carboxylic acids... [Link]
-
PubChem. 4-(3-Methoxyphenyl)-4-oxobutanoic acid. [Link]
-
SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
PubMed. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. [Link]
-
mzCloud. 4 4 Ethoxyphenyl 4 oxobutanoic acid. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0006454). [Link]
-
PubMed Central. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. [Link]
-
ChemBK. 4-(4-methylphenyl)-4-oxobutanoic acid. [Link]
-
PMC. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. [Link]
-
ResearchGate. THE INTERACTION OF FRIEDEL–CRAFTS CATALYSTS WITH ORGANIC MOLECULES: I. THE CH3COCl:AlCl3 SYSTEM. [Link]
-
Chemguide. interpreting infra-red spectra. [Link]
-
Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
-
PubChem. 4-(4-Hydroxyanilino)-4-oxobutanoic acid. [Link]
-
PubChem. 4-Hydroxy-4-(4-methoxyphenyl)-2-oxobutanoic acid. [Link]
Sources
- 1. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic <i>N,N</i>-diamines - Arabian Journal of Chemistry [arabjchem.org]
- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 3. CAS 3153-44-4: 4-Methoxy-γ-oxobenzenebutanoic acid [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sarpublication.com [sarpublication.com]
- 12. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
